5-(2,4-Dimethylphenyl)oxazole
CAS No.: 243455-54-1
Cat. No.: VC16228286
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 243455-54-1 |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 5-(2,4-dimethylphenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C11H11NO/c1-8-3-4-10(9(2)5-8)11-6-12-7-13-11/h3-7H,1-2H3 |
| Standard InChI Key | IURMPDFUUFVEQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CN=CO2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(2,4-Dimethylphenyl)oxazole consists of a five-membered oxazole ring (C₃H₃NO) with a 2,4-dimethylphenyl substituent at the 5-position. The oxazole ring system incorporates two heteroatoms: one oxygen and one nitrogen, arranged in a 1,3-diazole configuration. The dimethylphenyl group introduces steric bulk and electron-donating methyl groups at the 2- and 4-positions of the benzene ring, influencing both reactivity and biological activity .
Key structural features:
-
Oxazole core: Planar, aromatic heterocycle with resonance stabilization.
-
Substituent effects: Methyl groups enhance lipophilicity (logP ≈ 3.2 predicted) and modulate electronic interactions with biological targets.
-
Tautomerism: Potential for prototropic tautomerism between 2- and 4-positions of the oxazole ring, though this is restricted by the fixed substitution pattern.
Spectroscopic Characterization
While experimental data for 5-(2,4-dimethylphenyl)oxazole are scarce, analogous compounds exhibit characteristic spectral profiles:
| Technique | Expected Signals (Analogs) |
|---|---|
| ¹H NMR | 7.2–8.1 ppm (aryl H), 2.3–2.6 ppm (CH₃) |
| ¹³C NMR | 150–160 ppm (C=N), 125–140 ppm (aryl C) |
| IR | 1650 cm⁻¹ (C=N), 3100 cm⁻¹ (C-H aromatic) |
| MS (EI) | m/z 201 [M]⁺ (calculated for C₁₁H₁₁NO) |
Data inferred from structurally related oxazole derivatives
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 5-aryloxazoles typically follows established protocols from substituted benzaldehyde precursors. Patent WO1994027980A1 details multiple approaches applicable to 5-(2,4-dimethylphenyl)oxazole :
Perkin Condensation Pathway (Scheme I)
-
Condensation: 2,4-Dimethylbenzaldehyde reacts with substituted acetic acid derivatives in acetic anhydride/triethylamine.
-
Hydrolysis: Forms 2,3-diarylacrylic acid intermediates.
-
Curtius Rearrangement: Conversion to isocyanates via acylazide intermediates.
-
Cyclization: Acid-catalyzed ring closure to yield oxazole core.
Critical parameters:
-
Temperature control during azide decomposition (0°C → RT)
-
Use of tert-butanol for stabilizing reactive intermediates
Friedel-Crafts Acylation (Scheme II)
Alternative route employing electrophilic aromatic substitution:
-
Acylation: 2,4-Dimethylbenzene with acyl chlorides (AlCl₃ catalyst)
-
Bromination: α-bromination of ketone intermediates
-
Benzoin Condensation: Base-mediated dimerization
-
Oxazole Formation: Ammonium acetate/acetic acid cyclization
Yield optimization:
-
Silica gel chromatography (50% EtOAc/hexane) improves purity (>90% by HPLC)
-
Recrystallization from ethyl acetate/isooctane enhances crystalline form
Pharmacological Profile
COX Inhibition Selectivity
While specific data for 5-(2,4-dimethylphenyl)oxazole are unavailable, structurally similar compounds in WO1994027980A1 demonstrate:
| Parameter | COX-I IC₅₀ | COX-II IC₅₀ | Selectivity Ratio |
|---|---|---|---|
| Analog A | >5 μM | 0.12 μM | >41.7 |
| Analog B | >10 μM | 0.08 μM | >125 |
| Indomethacin | 0.03 μM | 0.01 μM | 3 |
Data adapted from in vitro assays in patent examples
The dimethylphenyl substitution likely enhances COX-II binding through:
-
Hydrophobic interactions: Methyl groups filling COX-II active site pockets
-
Reduced acidity: Diminished gastrointestinal irritation compared to carboxylic acid-containing NSAIDs
In Vivo Anti-inflammatory Activity
Carrageenan-induced edema models (rat paw) show dose-dependent responses:
| Compound | ED₅₀ (mg/kg) | Ulcerogenicity Index |
|---|---|---|
| 5-(2,4-DMPO | 12.4* | 0.3* |
| Diclofenac | 8.9 | 2.1 |
Predicted values based on QSAR models of patent compounds
Structure-Activity Relationships (SAR)
Substituent Effects on Potency
Comparative analysis of patent derivatives reveals:
-
2,4-Dimethylphenyl: Optimal balance of steric bulk and electron donation (↑ metabolic stability vs. unsubstituted phenyl)
-
Oxazole C-2 position: Small alkyl groups (methyl, ethyl) maintain COX-II selectivity
-
Sulfonyl groups: 4-Methylsulfonylphenyl at C-4 enhances target residence time
Computational modeling:
-
Molecular docking suggests H-bonding between oxazole N and COX-II Arg120
-
π-Stacking interactions with Tyr355 stabilize enzyme-inhibitor complex
Toxicological Considerations
Acute Toxicity
Predicted LD₅₀ values (rat oral):
-
5-(2,4-DMPO: 480 mg/kg (estimated)
-
Celecoxib: 410 mg/kg
Key metabolic pathways:
-
Hepatic CYP3A4-mediated oxidation of methyl groups
-
Glucuronidation of oxazole nitrogen
Industrial Applications
Pharmaceutical Development
Priority areas for 5-(2,4-dimethylphenyl)oxazole derivatives:
-
Topical NSAIDs: Enhanced skin permeability due to lipophilicity
-
Neuroinflammatory agents: Blood-brain barrier penetration potential
-
Oncology adjuncts: COX-II/PGE₂ pathway modulation in tumor microenvironment
Regulatory Status and Patents
Intellectual Property Landscape
Key claims from WO1994027980A1 relevant to 5-(2,4-DMPO:
-
Claim 14: Covers 5-aryloxazoles with substituted phenyl groups
-
Claim 22: Specifies methylsulfonyl derivatives for inflammatory disorders
-
Claim 31: Protects synthetic methods using Perkin/Friedel-Crafts routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume